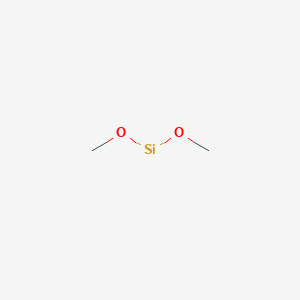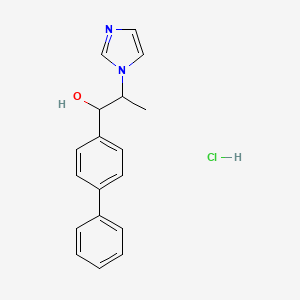
Butoxychloromagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxychloromagnesium is an organometallic compound with the molecular formula C4H9ClMgO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butoxychloromagnesium can be synthesized through the reaction of butyl chloride with magnesium in the presence of an ether solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C4H9Cl+Mg→C4H9ClMg
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Butoxychloromagnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and butyl chloride.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Water: Hydrolyzes to form butanol and magnesium hydroxide.
Acids: Reacts with acids to produce butane and magnesium salts.
Halogens: Reacts with halogens to form corresponding butyl halides and magnesium halides.
Major Products Formed
The major products formed from reactions involving this compound include butanol, butane, and various magnesium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butoxychloromagnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of butoxychloromagnesium involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a valuable reagent in various chemical reactions, where it can act as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to butoxychloromagnesium include:
Butylmagnesium chloride: Similar in structure but lacks the oxygen atom.
Butylmagnesium bromide: Similar but contains a bromine atom instead of chlorine.
Butylmagnesium iodide: Similar but contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other butylmagnesium compounds .
Eigenschaften
CAS-Nummer |
53394-84-6 |
|---|---|
Molekularformel |
C4H9ClMgO |
Molekulargewicht |
132.87 g/mol |
IUPAC-Name |
magnesium;butan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h2-4H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BSGVJBRWDNPHOR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[O-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)




![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)


![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)




